molecular formula C21H15ClF2N4O2S B14164185 2-[[5-(4-chlorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide CAS No. 5302-80-7

2-[[5-(4-chlorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide

Cat. No.: B14164185
CAS No.: 5302-80-7
M. Wt: 460.9 g/mol
InChI Key: YMTVTRMAWMDHES-UHFFFAOYSA-N
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Description

2-[[5-(4-chlorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide is a complex organic compound that features a triazole ring, a furan ring, and various substituents including chlorophenyl and difluorophenyl groups

Preparation Methods

The synthesis of 2-[[5-(4-chlorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the furan-2-ylmethyl group. The chlorophenyl and difluorophenyl groups are then added through a series of substitution reactions. The final step involves the formation of the acetamide linkage. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

2-[[5-(4-chlorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes, potentially inhibiting their activity. The chlorophenyl and difluorophenyl groups may enhance the compound’s binding affinity to its targets. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes .

Properties

CAS No.

5302-80-7

Molecular Formula

C21H15ClF2N4O2S

Molecular Weight

460.9 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide

InChI

InChI=1S/C21H15ClF2N4O2S/c22-14-5-3-13(4-6-14)20-26-27-21(28(20)11-16-2-1-9-30-16)31-12-19(29)25-15-7-8-17(23)18(24)10-15/h1-10H,11-12H2,(H,25,29)

InChI Key

YMTVTRMAWMDHES-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)F)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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